Home > Products > Screening Compounds P19670 > Uracil, 3-benzyl-5-bromo-1,6-dimethyl-
Uracil, 3-benzyl-5-bromo-1,6-dimethyl- - 32000-70-7

Uracil, 3-benzyl-5-bromo-1,6-dimethyl-

Catalog Number: EVT-15611460
CAS Number: 32000-70-7
Molecular Formula: C13H13BrN2O2
Molecular Weight: 309.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Uracil, 3-benzyl-5-bromo-1,6-dimethyl- is a synthetic derivative of uracil, a naturally occurring pyrimidine base that plays a crucial role in RNA structure and function. This compound is characterized by the presence of a benzyl group and bromine at specific positions on the uracil ring, which may influence its biological activity and chemical properties. The molecular formula for this compound is C13H13BrN2O2C_{13}H_{13}BrN_2O_2, with a molecular weight of approximately 309.19 g/mol.

Source

Uracil, 3-benzyl-5-bromo-1,6-dimethyl- can be sourced from various chemical suppliers and databases, including Smolecule and Benchchem, which provide detailed information about its structure and properties. Its unique structure suggests potential applications in medicinal chemistry and biochemistry.

Classification

This compound falls under the category of pyrimidine derivatives, specifically modified uracils. It is classified as a drug candidate due to its structural features that may impart significant pharmacological properties .

Synthesis Analysis

Methods

The synthesis of Uracil, 3-benzyl-5-bromo-1,6-dimethyl- typically involves the bromination of uracil derivatives followed by the introduction of the benzyl group.

Technical Details:

  1. Bromination: The 5-position of uracil is selectively brominated using bromine or a brominating agent in an appropriate solvent.
  2. Benzylation: The benzyl group is introduced through nucleophilic substitution reactions where a suitable benzyl halide reacts with the brominated uracil derivative under basic conditions to yield the final product.

These steps require careful control of reaction conditions to ensure high yields and purity of the desired compound.

Molecular Structure Analysis

Structure

The molecular structure of Uracil, 3-benzyl-5-bromo-1,6-dimethyl- consists of a pyrimidine ring with specific substituents:

  • Benzyl Group: Attached at the 3-position.
  • Bromine Atom: Located at the 5-position.
  • Methyl Groups: Present at the 1 and 6 positions.

Data

The compound's structural data can be summarized as follows:

  • Molecular Formula: C13H13BrN2O2C_{13}H_{13}BrN_2O_2
  • Molecular Weight: 309.19 g/mol
  • CAS Registry Number: 32000-70-7 .
Chemical Reactions Analysis

Reactions

Uracil, 3-benzyl-5-bromo-1,6-dimethyl- can participate in various chemical reactions typical for halogenated compounds:

  1. Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to diverse derivatives.
  2. Condensation Reactions: The compound may undergo condensation with other reactive species to form larger or more complex molecules.

Technical Details

The reaction conditions must be optimized to favor desired pathways while minimizing side reactions. For instance, controlling temperature and solvent polarity can significantly affect reactivity and selectivity.

Mechanism of Action

Process

The mechanism of action for Uracil, 3-benzyl-5-bromo-1,6-dimethyl- is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors involved in nucleic acid metabolism or cellular signaling pathways.

Data

Experimental studies would be necessary to determine its specific interactions and effects on biological systems, including potential cytotoxicity or therapeutic benefits.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting point data may vary; further experimental determination is needed for precise values.

Chemical Properties

  • Solubility: Solubility in organic solvents varies; polar solvents may enhance solubility due to hydrogen bonding capabilities.
  • Stability: Stability under ambient conditions should be assessed to ensure safe handling and storage.

Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to characterize these properties accurately .

Applications

Uracil, 3-benzyl-5-bromo-1,6-dimethyl- has potential applications in scientific research:

  1. Medicinal Chemistry: As a drug candidate due to its structural similarity to nucleobases.
  2. Biochemical Studies: Investigating its role in nucleic acid interactions or enzyme inhibition.
  3. Synthetic Chemistry: Serving as an intermediate in the synthesis of more complex organic molecules.
Historical Development & Synthetic Evolution of 3-Benzyl-5-bromo-1,6-dimethyluracil

Emergence of Brominated Uracil Derivatives in Medicinal Chemistry

The therapeutic exploration of brominated uracils originated with the discovery of 5-bromouracil (5-BrU) as a thymidine mimetic in the 1950s. This compound demonstrated early antiviral and anticancer potential through its ability to incorporate into DNA, causing replication errors in rapidly dividing cells [1] [7]. The C5-bromination strategy became foundational in pyrimidine chemistry due to bromine's optimal balance of steric bulk and electron-withdrawing properties, which significantly altered the electronic characteristics of the uracil ring while providing a handle for further functionalization via cross-coupling reactions [2].

As medicinal chemistry advanced, researchers systematically explored multisubstituted derivatives to enhance target specificity and metabolic stability. The introduction of a methyl group at C6 (1,6-dimethyluracil scaffold) emerged as a strategic modification to increase lipophilicity and modulate hydrogen-bonding capacity, thereby improving membrane permeability [1]. Concurrently, N-alkylation (particularly at the N3 position) was identified as a method to block glucuronidation pathways responsible for rapid clearance of early uracil therapeutics. The convergence of these approaches—C5-bromination, C6-methylation, and N3-substitution—culminated in sophisticated scaffolds like 3-benzyl-5-bromo-1,6-dimethyluracil, designed for enhanced pharmacokinetic profiles and target engagement [5].

Table 1: Evolution of Brominated Uracil Derivatives with Therapeutic Potential

CompoundSubstitution PatternKey PropertiesMedicinal Application
5-Bromouracil5-BrDNA incorporation, thymidine mimicAntiviral, radiosensitizer
5-Bromo-2'-deoxyuridine5-Br, 2'-deoxyriboseEnhanced cellular uptakeOncolytic (historical)
5-Bromo-6-methyluracil5-Br, 6-CH₃Increased lipophilicityEnzyme inhibition studies
3-Benzyl-5-bromo-1,6-dimethyluracil3-Bn, 5-Br, 1-CH₃, 6-CH₃Metabolic stability, target specificityInvestigational antiviral/anticancer

Evolution of N-Substituted Uracil Synthesis Strategies

Early synthetic approaches to N-substituted uracils relied on O-alkylation followed by Dimroth rearrangement. This method involved generating a silver salt of uracil followed by alkylation to form an O-alkyl intermediate, which subsequently rearranged to the thermodynamically favored N-alkyl isomer under thermal or basic conditions. While effective for simple alkyl groups, this approach proved inefficient for bulky benzyl substituents due to competitive elimination reactions and low regioselectivity [5].

The development of direct N-alkylation methodologies addressed these limitations. For 3-benzyl derivatives specifically, researchers employed phase-transfer catalysis (PTC) and anhydrous conditions using sodium hydride as base in dimethylformamide (DMF). This allowed efficient deprotonation at N3 without competing O-alkylation:

  • Deprotonation: Uracil + NaH → Sodium uracil-3-ide + H₂
  • Electrophilic quenching: Sodium uracil-3-ide + BnBr → 3-Benzyluracil + NaBr

Critical to the synthesis of 1,6-dimethylated analogs was the implementation of sequential protection-deprotection strategies. The highly acidic N1 proton (pKa ≈ 9.5) required protection (typically as a silyl or trialkyltin derivative) prior to C6 methylation to prevent quaternization. After C6 methylation, deprotection regenerated the N1-H, which could then be methylated selectively under controlled conditions [5] [7]. This methodological evolution enabled the reliable production of 3-benzyl-1,6-dimethyluracil precursors essential for subsequent regioselective bromination.

Table 2: Key Synthetic Strategies for N3-Benzyl Uracil Derivatives

MethodConditionsAdvantagesLimitations for Target Scaffold
O-Alkylation/RearrangementAg₂O, BnBr; Δ or baseApplicable to unstable halidesLow yield for benzyl; rearrangement side products
Direct Alkylation (PTC)BnBr, NaOH, Aliquat 336, CH₂Cl₂Mild conditions, aqueous-organicOver-alkylation at N1/N3
Anhydrous AlkylationNaH, BnBr, DMF, 0°C → rtHigh N3 selectivity, scalabilityMoisture sensitivity
Stannane-Mediated(CH₃)₃SnCl, Et₃N; BnBrExcellent regioselectivityToxicity, tin removal required

Role of Radical Bromination in Functionalized Pyrimidine Synthesis

Traditional electrophilic bromination of uracils faces significant challenges in multisubstituted systems. Conventional reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in aqueous or acetic acid media often produce undesired diaddition products (5,5-dibromo derivatives) through transient 5,6-dihydro intermediates. This side reaction becomes particularly problematic with electron-donating groups like the 6-methyl substituent, which increases electron density at C5 [7].

The adoption of sodium monobromoisocyanurate (SMBI) revolutionized bromination selectivity. SMBI ([C₃N₃O₃Br]⁻Na⁺) acts as a stable crystalline bromine reservoir, releasing Br⁺ electrophiles controllably in organic media. For 3-benzyl-1,6-dimethyluracil, optimal conditions employ SMBI (1.05 equiv) with sodium azide co-catalyst (4 equiv) in wet acetonitrile (10% H₂O/CH₃CN):

  • Azide addition: Michael-type addition of N₃⁻ at C6 forms 6-azido-6,5-dihydrouracil
  • Bromonium delivery: SMBI delivers Br⁺ to C5
  • Deazidation: Elimination of HN₃ restores aromaticity to yield 5-bromouracil

This mechanism circumvents persistent dihydro intermediates, enabling near-quantitative monobromination even with 6-methyl groups present. The radical-suppressing nature of SMBI prevents competing side reactions at the benzylic position—a critical advantage over NBS, which can initiate unwanted benzylic bromination under radical conditions [7]. SMBI's compatibility with base-sensitive protecting groups (e.g., dimethoxytrityl or silyl ethers) further facilitated the synthesis of protected derivatives of 3-benzyl-5-bromo-1,6-dimethyluracil for oligonucleotide applications.

Table 3: Comparative Bromination Methods for 6-Methyluracils

Reagent SystemConditionsBromination SelectivityByproductsYield Range
Br₂/H₂O20°C, 1-2 hModerate (C5)5,5-Dibromo, hydrolysis40-65%
NBS/DMF60°C, 3 hGood (C5)Benzylic bromination55-75%
Br₂/NaOAc/AcOHReflux, 30 minHigh (C5)Debenzylation, ring opening70-82%
SMBI/NaN₃/CH₃CN-H₂ORT, 0.5-2 hExcellent (C5)<5%85-94%

Properties

CAS Number

32000-70-7

Product Name

Uracil, 3-benzyl-5-bromo-1,6-dimethyl-

IUPAC Name

3-benzyl-5-bromo-1,6-dimethylpyrimidine-2,4-dione

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

InChI

InChI=1S/C13H13BrN2O2/c1-9-11(14)12(17)16(13(18)15(9)2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

NPSSKLWIPCMJBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)CC2=CC=CC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.